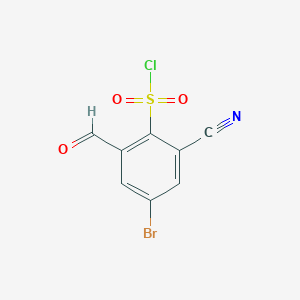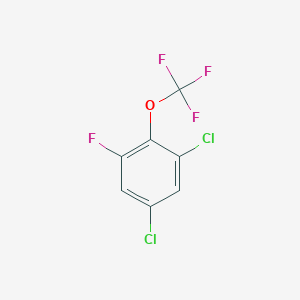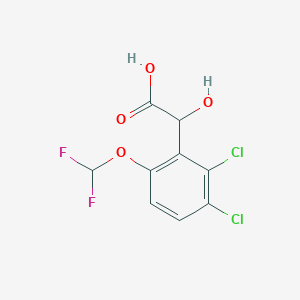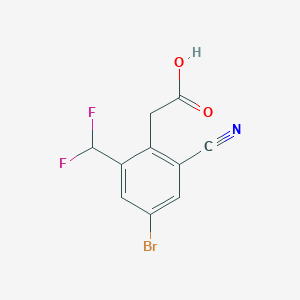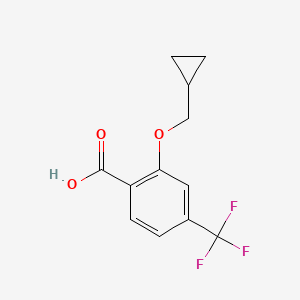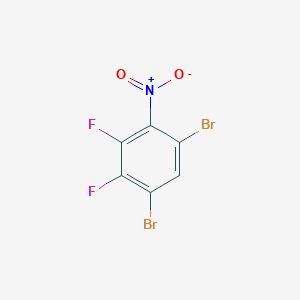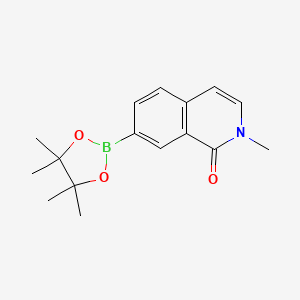
3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-(Phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine, also known as PTTP, is a small molecule that has been used in a variety of scientific research applications. PTTP has been studied for its potential to act as a ligand, or a molecule that binds to a specific target, in biochemical and physiological processes. It has been found to have a number of advantages for use in laboratory experiments, as well as some limitations.
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Synthesis
- 1,2,4-Triazoles, like the compound , have been investigated for their luminescent properties. For instance, zinc complexes based on 1,2,4-triazoles have shown strong green–blue luminescence in solid state, indicating potential applications in luminescent materials (Gusev et al., 2011). Similarly, copper(I) complexes with 3-pyridin-2-yl-1,2,4-triazoles exhibit strong visible photoluminescence, suggesting their use in phosphorescent materials (Gusev et al., 2017).
Phosphorescence Spectra and Quantum Yields
- Iridium(III) complexes with 1,2,4-triazoles have been studied for their phosphorescence spectra and quantum yields. These studies are crucial for their application in organic light-emitting diodes (OLEDs), with different ligands influencing the phosphorescence characteristics (Guo et al., 2019).
X-ray Crystallography and Structural Analysis
- The structural properties of Rh(III) and Ru complexes with pyridyl triazole ligands, which include 1,2,4-triazoles, have been characterized using X-ray crystallography. Understanding these structures is key to their application in various fields, including catalysis and material science (Burke et al., 2004; O'Brien et al., 2004).
Host Materials in Phosphorescent Organic Light-Emitting Diodes
- Studies on bipolar host materials linking pyridine and 1,2,4-triazole for phosphorescent organic light-emitting diodes (PhOLEDs) highlight the importance of these compounds in improving device performance, such as lowering turn-on voltages and enhancing power efficiency (Liu et al., 2018).
Antifungal and Antimicrobial Activities
- Some derivatives of 1,2,4-triazoles, including those related to the compound , have been synthesized and evaluated for their antifungal and antimicrobial activities. These properties make them potential candidates for pharmaceutical applications (Mu et al., 2015; Prakash et al., 2011).
Corrosion Inhibition
- Schiff’s bases of pyridyl substituted triazoles, a category that includes compounds like the one , have been studied as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness opens avenues for their application in material protection and industrial maintenance (Ansari et al., 2014).
Acid-Base Properties
- The acid-base properties of triazole derivatives in different solvent mixtures have been explored, which is critical for understanding their behavior in various chemical environments and potential applications in analytical chemistry (Azimi et al., 2008).
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4S/c15-14(16,17)9-6-11(22-10-4-2-1-3-5-10)12(18-7-9)13-19-8-20-21-13/h1-8H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHONVSKAMZQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




